N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide
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Overview
Description
N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring attached to a phenyl group, which is further substituted with a methylsulfonyl group
Mechanism of Action
Target of Action
They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Similar compounds have been found to cause cytotoxicity in cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp .
Biochemical Pathways
Without specific information on the compound, it’s difficult to accurately summarize the affected biochemical pathways. Similar compounds have been shown to cause cell cycle arrest from the up-regulation of p53 and p21 .
Result of Action
As mentioned earlier, similar compounds have been found to cause cytotoxicity in cancer cells and cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(methylsulfonyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of automated systems for reagent addition and product separation further enhances the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used; for example, using an amine would yield an amide derivative.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound is being investigated for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide: can be compared with other furan derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and the methylsulfonyl group contributes to its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its ability to interact with biological targets makes it a promising candidate for drug development.
Properties
IUPAC Name |
N-(2-methylsulfonylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-18(15,16)11-7-3-2-5-9(11)13-12(14)10-6-4-8-17-10/h2-8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRDJYJBDHDJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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